Comparative Vibrational Spectroscopy: Unique Spectral Fingerprint for QA/QC Identity Verification vs. Halogen and P=O Analogs
Dimethylphosphinothioic chloride possesses a unique and well-defined vibrational spectroscopic signature, crucial for identity verification and quality control. A comprehensive 1967 study provides infrared and Raman spectra for this compound, and also for its direct analogs dimethylphosphinothioic bromide and dimethylphosphinic chloride (P=O analog). These spectra demonstrate distinct absorption bands characteristic of the P=S and P-Cl bonds, enabling unambiguous differentiation between these structurally similar compounds [1]. The differences in spectral patterns provide a direct analytical method for confirming the correct material is in use, preventing costly misidentification errors in synthesis or formulation.
| Evidence Dimension | Vibrational Spectra (IR and Raman) |
|---|---|
| Target Compound Data | Full IR and Raman spectra reported |
| Comparator Or Baseline | Dimethylphosphinothioic bromide; Dimethylphosphinic chloride |
| Quantified Difference | Distinct spectral patterns; specific absorption bands differ |
| Conditions | Infrared and Raman spectroscopy |
Why This Matters
This provides a definitive analytical fingerprint for quality control, ensuring the correct compound is procured and used, which is critical for reproducible synthesis and avoiding costly errors.
- [1] Durig, J. R., Wertz, D. W., Mitchell, B. R., Block, F., & Greene, J. M. (1967). Vibrational spectra of organophosphorus compounds. III. Infrared and Raman spectra of dimethylphosphinothioic chloride, dimethylphosphinothioic bromide, and dimethylphosphinic chloride. The Journal of Physical Chemistry, 71(12), 3815-3823. View Source
